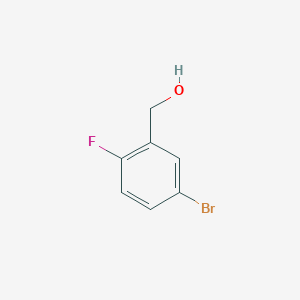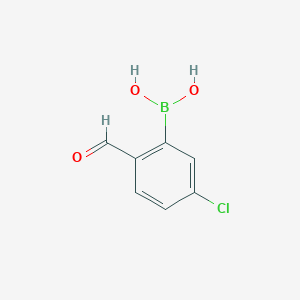
(5-Fluorobenzofuran-2-yl)boronic acid
概要
説明
(5-Fluorobenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C8H6BFO3 and its molecular weight is 179.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Organic Synthesis and Industrial Applications
2. Fluorescence-Based Sugar Sensing
Boronic acid derivatives, including (5-Fluorobenzofuran-2-yl)boronic acid, are utilized in developing fluorescent sensors for carbohydrates. They exhibit unique fluorescence changes upon binding with sugars, making them valuable in creating sensors for biological and medical applications (Junfeng Wang et al., 2005).
3. Development of Fluorescent Chemosensors
Boronic acids are instrumental in detecting biologically active substances, crucial for disease prevention, diagnosis, and treatment. These acids interact with diols to form complexes that serve as reporters in fluorescent sensors, aiding in probing carbohydrates and bioactive substances (S. Huang et al., 2012).
4. Utility in Sensing Applications
The reactivity of boronic acids with diols and strong Lewis bases, like fluoride or cyanide anions, enables their use in various sensing applications. These include biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Karel Lacina et al., 2014).
5. Biomaterials and Dynamic Covalent Behavior
Boronic acids, due to their ability to bind with biologically relevant diols, are extensively used in biomaterials. They form dynamic covalent or responsive hydrogels with polyols, crucial in sensing, delivery, and materials chemistry (William L. A. Brooks et al., 2018).
6. Fluorescence Quenching Studies
Studies on fluorescence quenching of boronic acid derivatives, like this compound, provide insights into their potential use in fluorescence-based sensing technologies. This research contributes to understanding their photophysical properties in different environments (H. S. Geethanjali et al., 2015).
7. Effect of Fluorine Substituents
The presence of fluorine in boronic acids influences their properties, such as acidity, hydrolytic stability, and spectroscopic properties. Understanding these effects is vital for their applications in chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).
8. Molecular Rotors and Bioimaging
Fluorescent molecular rotors derived from boronic acids are developed for various applications, including viscosity sensing, reversible thermochromism, cytotoxicity studies, and bioimaging cells. These compounds provide a platform for advanced imaging techniques in biological systems (Marisol Ibarra-Rodrı Guez et al., 2017).
9. Potential Antiviral Applications
Modified boronic acid nanoparticles have shown potential as antiviral inhibitors, specifically against the Hepatitis C virus. This research opens up new avenues for the use of boronic acids in developing antiviral therapies (M. Khanal et al., 2013).
10. Biomedical Applications
Boronic acid polymers, including those derived from this compound, are increasingly used in biomedical applications. They have shown potential in the treatment of diseases like HIV, obesity, diabetes, and cancer, highlighting their importance in developing new biomaterials (J. Cambre & B. Sumerlin, 2011).
作用機序
Target of Action
The primary target of (5-Fluorobenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere and under -20°C . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura cross-coupling reaction .
Safety and Hazards
“(5-Fluorobenzofuran-2-yl)boronic acid” is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
将来の方向性
Boronic acids, including “(5-Fluorobenzofuran-2-yl)boronic acid”, have a wide range of applications in research. They are increasingly utilized in diverse areas, including biological labelling, protein manipulation and modification, separation, and the development of therapeutics . Future research may focus on expanding these applications and developing new methods for the synthesis and use of boronic acids.
特性
IUPAC Name |
(5-fluoro-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIPSIVUHENTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

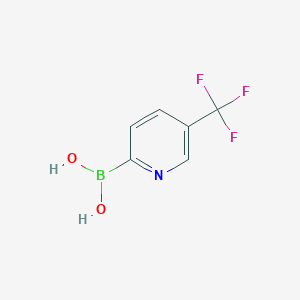

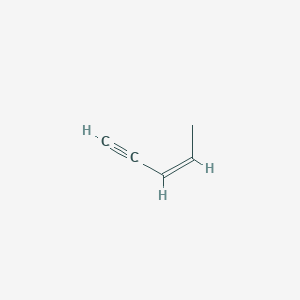


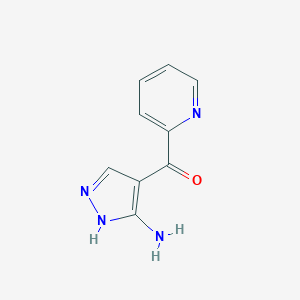
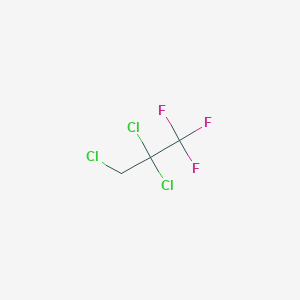

![4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol](/img/structure/B151757.png)


